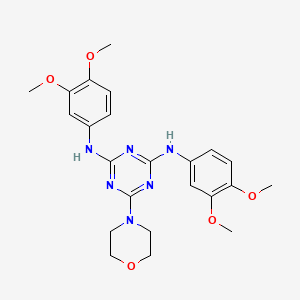

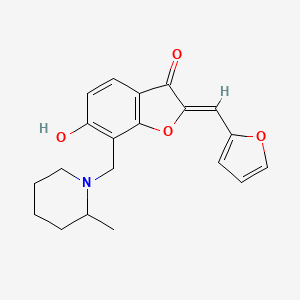

![molecular formula C20H23FN6O2S B2701925 2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 941948-63-6](/img/structure/B2701925.png)

2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, a methylthio group, a morpholino group, and a pyrazolo[3,4-d]pyrimidin-1-yl group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the spatial arrangement of these groups and the presence of any chiral centers .Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The exact reactions would depend on the conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some potential properties could include its melting point, solubility, and spectral data such as IR, NMR, and MS .Aplicaciones Científicas De Investigación

Imaging Agent Development

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives closely related to the compound , has been reported as selective ligands for the translocator protein (18 kDa) (TSPO), recognized as an early biomarker of neuroinflammatory processes. These compounds, including fluoroalkyl- and fluoroalkynyl-analogues prepared via Sonogashira coupling reactions, displayed subnanomolar affinity for TSPO. Two derivatives were radiolabeled with fluorine-18, showing potential as in vivo PET radiotracers for imaging neuroinflammation, with one derivative exhibiting significantly higher ipsi- to contralateral ratio than the parent molecule in vivo (Damont et al., 2015).

Understanding Drug Metabolism

Research on novel linezolid analogues, such as FYL-67, which replaced the morpholinyl ring with a 4-(pyridin-2-yl)-1H-pyrazol-1-yl group, revealed insights into the drug's metabolism. Phase I metabolites of FYL-67 were identified, demonstrating the drug's excellent activity against Gram-positive organisms and providing essential data for analytical method development and pharmacodynamics studies (Sang et al., 2016).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and investigated for their potential in forming coordination complexes with Co(II) and Cu(II) ions. These complexes have been studied for their self-assembly processes influenced by hydrogen bonding and evaluated for significant antioxidant activity, opening avenues for their application in medicinal chemistry and material science (Chkirate et al., 2019).

Anticancer Research

A series of novel compounds, including pyrazolopyrimidines, closely related to the structure , has been synthesized and evaluated for their potential to bind to TSPO. This exploration has led to the identification of compounds with significant anticancer activity, particularly against human breast adenocarcinoma cell lines. The research underscores the importance of structural modification in enhancing the biological activity of these compounds and their potential application in cancer treatment (Tang et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN6O2S/c1-30-20-24-18(26-8-10-29-11-9-26)16-13-23-27(19(16)25-20)7-6-22-17(28)12-14-2-4-15(21)5-3-14/h2-5,13H,6-12H2,1H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUWWLROZWNLOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=C(C=C3)F)C(=N1)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

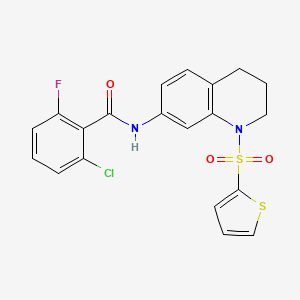

![N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2701842.png)

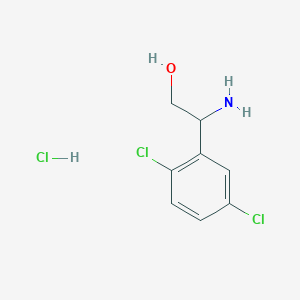

![2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2701843.png)

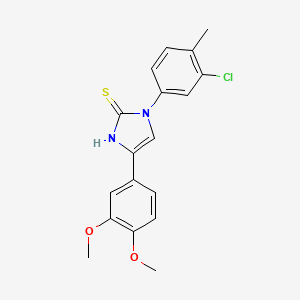

![5-bromo-3-[(3-chloro-4-methylphenyl)imino]-1H-indol-2-one](/img/structure/B2701844.png)

![4-(Benzylthio)-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2701846.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2701856.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2701857.png)

![2-[2-(7-Diethylamino-2-oxo-2H-chromen-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B2701864.png)